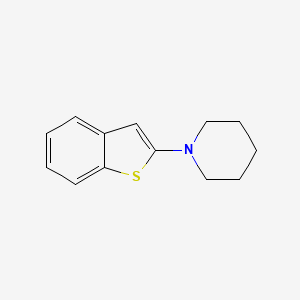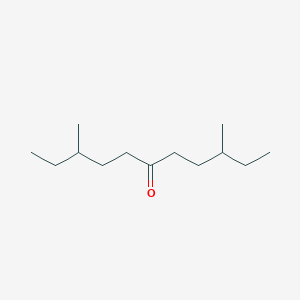
3,9-Dimethylundecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dimethylundecan-6-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structure, which includes two methyl groups attached to the third and ninth carbon atoms of an undecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylundecan-6-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 3,9-dimethylundecane, with an appropriate reagent to introduce the carbonyl group at the sixth position. This process typically requires the use of strong bases and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that utilize metal catalysts to facilitate the formation of the carbonyl group. The choice of catalyst and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dimethylundecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Halogenated derivatives or other substituted compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,9-Dimethylundecan-6-one has various applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound may be used in studies of metabolic pathways involving ketones.
Medicine: Research into potential therapeutic uses of ketones may involve this compound.
Industry: It can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,9-Dimethylundecan-6-one involves its interaction with specific molecular targets. The carbonyl group in the compound can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new bonds and the transformation of the compound into different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10-Dimethylundecan-2-one: Another ketone with a similar structure but different positioning of the carbonyl group.
2-Undecanone, 6,10-dimethyl-: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,9-Dimethylundecan-6-one is unique due to the specific positioning of its methyl groups and carbonyl group. This unique structure can result in distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
40238-98-0 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
3,9-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-5-11(3)7-9-13(14)10-8-12(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
MGSGSGFOGJFAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(=O)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



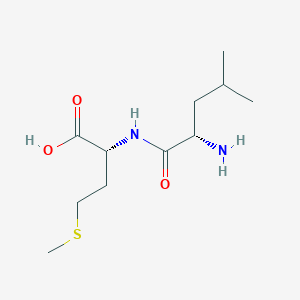

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
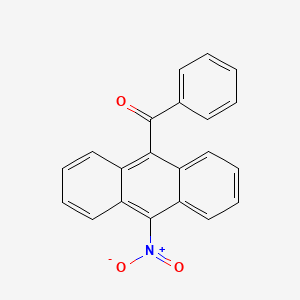
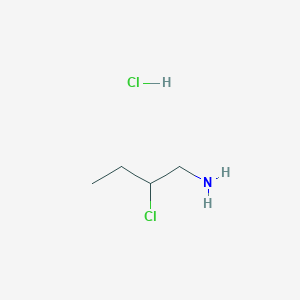

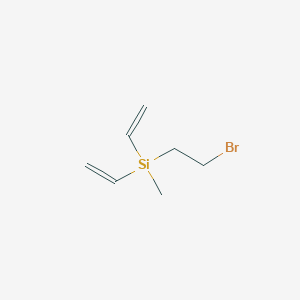
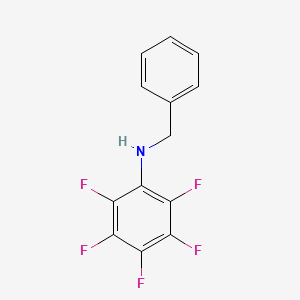

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)

